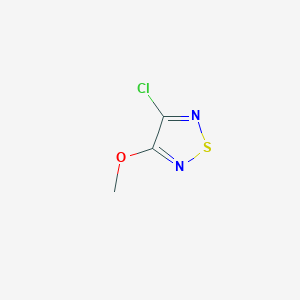
N,N-diethyl-3-hydroxymethylbenzamide
Vue d'ensemble
Description
N,N-diethyl-3-hydroxymethylbenzamide is a compound of interest due to its various chemical properties and potential applications. While specific research on this compound is limited, insights can be drawn from studies on closely related compounds.
Synthesis Analysis
The synthesis of related N,N-diethylbenzamide derivatives typically involves acylation reactions, where an acid chloride reacts with an amine. For example, N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide was synthesized from 3-methylbenzoyl chloride and 2-amino-2-methyl-1-propanol, characterized by spectroscopic methods (Al Mamari & Al Lawati, 2019).
Molecular Structure Analysis
Molecular structure determination often involves X-ray crystallography and DFT calculations. For instance, the molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide was determined using these techniques, highlighting the significance of intermolecular interactions on molecular geometry (Karabulut et al., 2014).
Chemical Reactions and Properties
N,N-diethylbenzamides undergo various chemical reactions, including C–H bond functionalization, facilitated by certain structural motifs present in these compounds. This allows for further chemical modifications and synthesis of complex molecules (Al Mamari & Al Lawati, 2019).
Physical Properties Analysis
The physical properties, such as density and refractive index, can be studied through specific drug compounds. For example, the molar refractivity and polarizability of a closely related antiemetic drug were analyzed, providing insights into the compound's physical characteristics (Sawale et al., 2016).
Chemical Properties Analysis
The chemical properties of N,N-diethyl-3-hydroxymethylbenzamide can be inferred from studies on similar compounds. For instance, the stability of N-(hydroxymethyl) compounds and their metabolic conversion provides valuable information on the chemical behavior and potential reactivity of such molecules (Ross et al., 1983).
Applications De Recherche Scientifique
Chemical Synthesis and Reactions:
- N,N-diethyl-3-hydroxymethylbenzamide derivatives are promising for metal-catalyzed C-H bond functionalization reactions due to their N,O-bidentate directing groups (Al Mamari & Al Lawati, 2019).
- Alternative substrates, including similar compounds, are used for the synthesis of various chemical structures, indicating its versatility in organic synthesis (van Otterlo, Michael & de Koning, 2007).
- A study successfully synthesized a derivative from methyl salicylate, indicating its potential in deriving new compounds (Suratmo, Retnowati & Azzuhro, 2013).
Pharmacology and Medical Applications:
- It's a metabolite in mouse liver preparations, suggesting a role in metabolic pathways and potential for drug development (Ross et al., 1983).
- The compound shows potential as a drug delivery system, with its steric properties affecting reactivity, indicating its significance in designing prodrugs (Nielsen & Bundgaard, 1986).
Toxicology and Safety:
- Its analogs, like DEET, have been studied for toxicological effects, suggesting that understanding the properties and interactions of such compounds is crucial for safety in consumer products (Fediuk et al., 2012).
- There's evidence that DEET, a related compound, inhibits cholinesterases in insect and mammalian nervous systems, raising concerns about safety and the need for safer alternatives (Corbel et al., 2009).
Physical Properties and Material Science:
- The dynamic glass transition and charge transport in N,N,-diethyl-3-methylbenzamide (DEET) are subject to Einstein and Einstein–Smoluchowski relations, indicating its relevance in material science and physical chemistry (Sangoro et al., 2011).
Environmental Impact and Exposure:
- Studies on DEET and its metabolites provide insights into the widespread exposure in populations and emphasize the importance of monitoring environmental and health impacts of such compounds (Calafat et al., 2016).
Orientations Futures
“N,N-diethyl-3-hydroxymethylbenzamide” could potentially be used as a greener solvent in the synthesis of metal–organic frameworks (MOFs), lowering production barriers and facilitating applications such as drug delivery . Furthermore, DEET-loaded MOFs can be leveraged in controlled-release insect repellent formulations .
Propriétés
IUPAC Name |
N,N-diethyl-3-(hydroxymethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-3-13(4-2)12(15)11-7-5-6-10(8-11)9-14/h5-8,14H,3-4,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRZJZRVZZNTMAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=CC(=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70222550 | |
| Record name | Benzamide, N,N-diethyl-3-(hydroxymethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70222550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-3-(hydroxymethyl)benzamide | |
CAS RN |
72236-22-7 | |
| Record name | Balc | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072236227 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzamide, N,N-diethyl-3-(hydroxymethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70222550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BALC | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9K0BU4F1UC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















